molecular formula C13H12BrNO4 B8510881 5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione

5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione

Cat. No.: B8510881
M. Wt: 326.14 g/mol
InChI Key: GBOITXKUBJEVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C13H12BrNO4. It is a derivative of Meldrum’s acid, which is known for its applications in organic synthesis due to its unique chemical properties .

Preparation Methods

The synthesis of 5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with 3-bromoaniline under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom to a hydrogen atom.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable intermediates and react with various biological molecules. The bromine atom plays a crucial role in its reactivity, allowing it to participate in electrophilic and nucleophilic reactions .

Comparison with Similar Compounds

5-((3-bromophenylamino)methylene)-2,2-di-methyl-1,3-dioxane-4,6-dione can be compared with similar compounds such as:

Properties

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

IUPAC Name

5-[(3-bromoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C13H12BrNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-4-8(14)6-9/h3-7,15H,1-2H3

InChI Key

GBOITXKUBJEVEA-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC(=CC=C2)Br)C(=O)O1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of triethyl orthoformate (154 grams (g), 1.04 moles (mol) and Meldrum's acid (142 g, 0.983 mol) was heated to 55° C. for 4 hours (h). After cooling to 50° C., a solution of 3-bromoaniline (162.6 g, 0.945 mol) in ethanol (300 mL) was added such that the temperature of the reaction was maintained between 50–55° C. After half of the 3-bromoaniline had been added, stirring became difficult due to the formation of solids, so more ethanol (1 liter (L)) was added to facilitate stirring. Upon complete addition, the reaction was cooled to room temperature (RT), and the solids were collected by filtration. The filter cake was washed with ice cold ethanol until the washings were nearly colorless, and the product was dried at 65° C. under vacuum to afford 287 g of 5-[(3-bromophenylamino)methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione as an off-white solid.
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